4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
Overview
Description
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole typically involves multi-step reactions. One common method includes the reaction of 4-amino-1H-pyrazole with 1-Boc-3-azetidinone under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents like bromoethane, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole can be compared with other azetidine and pyrazole derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyrazole and azetidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both a pyrazole ring and an azetidine moiety. This combination is believed to impart distinct biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 238.29 g/mol. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which enhances its stability and solubility in biological systems.
Property | Value |
---|---|
Molecular Formula | C11H18N4O2 |
Molecular Weight | 238.29 g/mol |
CAS Number | 1029413-51-1 |
Purity Limit | ≥ 98% |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. It has been shown to modulate the activity of specific molecular targets, which can lead to significant biological effects. The exact pathways involved depend on the context of its application, but there are indications that it may act as an inhibitor or modulator of certain kinase pathways.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives containing the pyrazole moiety have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. A study highlighted the potential of pyrazole derivatives as p38α kinase inhibitors, which play a role in inflammatory responses and cancer progression .
Antimicrobial Properties
Additionally, studies have suggested that azetidine-containing compounds possess antimicrobial activity. The presence of the azetidine ring may enhance the interaction with bacterial membranes or specific enzymes critical for bacterial survival. This property makes such compounds promising candidates for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that compounds like this compound could have neuroprotective effects. Research into similar structures has shown potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Inhibition of p38α Kinase
In a specific case study, a derivative of this compound was evaluated for its inhibitory effect on p38α kinase. The compound demonstrated significant inhibition with an IC50 value indicative of its potency, suggesting its potential as a therapeutic agent in treating diseases related to p38α dysregulation .
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of several azetidine derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHOTMQNGXWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650627 | |
Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029413-51-1 | |
Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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